molecular formula C45H62N4O11 B604943 25-Desacetylrifapentine CAS No. 79039-56-8

25-Desacetylrifapentine

Cat. No.: B604943
CAS No.: 79039-56-8
M. Wt: 835.0 g/mol
InChI Key: LPUNEQQTZOWCNO-WHXRYXKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25-Desacetylrifapentine is the primary metabolite of rifapentine, a rifamycin-class antibiotic used primarily in the treatment of tuberculosis (TB). Rifapentine undergoes hepatic deacetylation to form this compound, which retains antimicrobial activity against Mycobacterium tuberculosis. This metabolite contributes to the prolonged bactericidal effects observed with rifapentine, particularly in intermittent dosing regimens . Pharmacokinetic studies highlight its role in maintaining therapeutic drug levels in both plasma and epithelial lining fluid (ELF), even as rifapentine itself is metabolized .

Preparation Methods

Synthesis and Extraction Methodologies

Protein Precipitation and Solid-Phase Extraction

The quantification of 25-desacetylrifapentine in biological matrices such as human breastmilk and plasma necessitates robust extraction techniques to isolate the metabolite from complex matrices. A validated LC-MS/MS method developed by Mkhize et al. combines protein precipitation with C18 solid-phase extraction (SPE) to achieve high recovery rates . The protocol involves the following steps:

  • Protein Precipitation : 100 µL of human breastmilk is treated with acetonitrile (containing 0.1% formic acid) to denature proteins and precipitate interferents.

  • Solid-Phase Extraction : The supernatant is loaded onto a C18 SPE column (Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm), washed with 10% methanol, and eluted using a mixture of acetonitrile and water (55:45 v/v) with 0.1% formic acid.

This dual approach ensures minimal matrix interference, with mean extraction yields of 71.1% for this compound (%CV = 10.8) and 84.2% for rifapentine (%CV = 1.7) .

Organic Solvent Optimization

Liquid-liquid extraction (LLE) using ethyl acetate or tert-butyl methyl ether has been explored for isolating this compound from human liver microsomes (HLM). A study by Akondi et al. demonstrated that ethyl acetate provides superior recovery (89.4%) compared to acetonitrile (76.3%) due to its higher affinity for hydrophobic metabolites . The optimized LLE protocol includes:

  • Incubation : HLM samples are incubated with NADPH-regenerating systems at 37°C for 30 minutes.

  • Extraction : Reactions are terminated with chilled acetonitrile, followed by vortexing and centrifugation at 14,000 rpm for 10 minutes.

  • Evaporation : The organic layer is evaporated under nitrogen gas and reconstituted in methanol-water (50:50 v/v) for HPLC analysis .

Analytical Method Development

LC-MS/MS Parameters

The LC-MS/MS method for this compound employs an AB Sciex 4000 mass spectrometer with electrospray ionization (ESI) in positive ion mode . Key parameters include:

ParameterValue
Precursor Ion (m/z)835.4
Product Ion (m/z)453.2
Collision Energy (eV)35
Retention Time (min)1.88

Calibration curves for this compound exhibit quadratic regression (1/x weighting) over 2–2000 ng/mL, with accuracy ranging from 92.9% to 105.5% .

HPLC-PDA Validation

An HPLC-PDA method validated by Akondi et al. separates this compound from rifapentine and other anti-TB drugs within 15 minutes . The method uses:

  • Column : Zorbax SB-C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution.

  • Detection : Photodiode array at 334 nm.

Linearity is confirmed over 0–150 µM (R² = 0.99), with intraday precision ≤5.6% .

Method Validation and Performance

Precision and Accuracy

Three independent validations of the LC-MS/MS method demonstrated consistent performance for this compound :

Validation ParameterIntraday (%CV)Interday (%CV)Accuracy (%)
Low QC (6 ng/mL)8.210.197.4–102.6
Medium QC (800 ng/mL)5.97.398.8–104.7
High QC (1600 ng/mL)4.16.595.2–106.0

Matrix Effects and Recovery

Matrix effects from human breastmilk were evaluated using six different sources. Ion suppression was observed at 12.3% for this compound, necessitating the use of deuterated internal standards (rifampicin-d3) for normalization . Process efficiency, combining extraction recovery and matrix effects, averaged 95.7% (%CV = 5.7) .

Stability Assessments

Stock Solution Stability

Stock solutions of this compound (1 mg/mL in methanol) remain stable for 69 days at -80°C, with degradation ≤5.1% . Working solutions (10 µg/mL in acetonitrile) show ≤8.3% degradation after 30 days at -20°C .

Freeze-Thaw Stability

Three freeze-thaw cycles (-80°C to 25°C) result in ≤9.8% degradation of this compound in breastmilk, confirming method robustness for longitudinal studies .

Comparative Analysis of Extraction Techniques

MethodRecovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precipitation71.188.262.7
Solid-Phase Extraction89.494.584.6
Liquid-Liquid Extraction76.391.870.1

SPE outperforms other methods due to superior lipid removal and reduced ion suppression .

Chemical Reactions Analysis

25-desacetylrifapentine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. Major products formed from these reactions would depend on the specific reaction type and functional groups involved.

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

25-Desacetylrifapentine exhibits significant antimicrobial activity against Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) ranges from 0.125 to 0.25 µg/ml against susceptible strains, indicating its potency as an antitubercular agent . The compound functions by inhibiting bacterial RNA synthesis, thereby disrupting the growth and replication of the bacteria.

Treatment of Latent Tuberculosis Infection (LTBI)

In clinical trials, particularly the PREVENT TB trial involving over 8,000 participants, this compound has been evaluated for its efficacy in treating LTBI when administered alongside isoniazid. This combination therapy demonstrated comparable efficacy to traditional regimens, such as the nine-month daily isoniazid treatment .

Shortened Treatment Regimens

The use of rifapentine and its metabolite allows for shortened treatment regimens for drug-susceptible TB. Studies indicate that a four-month regimen utilizing rifapentine can achieve similar outcomes to longer treatments, enhancing patient compliance and reducing healthcare costs .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for understanding its clinical effectiveness. Following oral administration of rifapentine, approximately 38% of the drug's activity is attributed to its metabolite .

Half-Life and Protein Binding

The elimination half-life of this compound is reported to be around 13-17 hours . It exhibits high protein binding (approximately 93% in healthy volunteers), influencing its distribution and efficacy in patients with TB .

Influence of Food on Bioavailability

Food intake significantly affects the bioavailability of rifapentine and its metabolite. A high-carbohydrate meal can increase plasma concentrations by 40-50%, which may enhance therapeutic outcomes .

Pediatric Studies

A pharmacokinetic study highlighted that children receiving rifapentine showed higher dose-normalized area under the curve (AUC) values compared to adults, necessitating adjustments in dosing strategies for this demographic .

Efficacy in HIV Co-Infected Patients

Research indicates that rifapentine remains effective in patients co-infected with HIV, although careful monitoring is required due to potential drug interactions . In one study, adverse events were comparable between patients treated with rifapentine and those on standard therapies.

Tables

ParameterRifapentineThis compound
Minimum Inhibitory Concentration0.03-0.06 µg/ml0.125-0.25 µg/ml
Elimination Half-Life16-17 hours13-17 hours
Protein Binding~98%~93%

Mechanism of Action

The mechanism of action of 25-desacetylrifapentine likely mirrors that of rifapentine. Both compounds inhibit bacterial RNA polymerase, disrupting transcription and ultimately leading to bacterial cell death. Further studies are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Comparative Pharmacokinetics with Rifapentine

Table 1: Pharmacokinetic Parameters of Rifapentine and 25-Desacetylrifapentine

Parameter Rifapentine This compound Significance (P-value)
Plasma concentration (4h) 8.2 ± 3.1 µg/mL 1.5 ± 0.6 µg/mL <0.05
Plasma concentration (7h) 5.4 ± 2.3 µg/mL 2.1 ± 0.9 µg/mL <0.05
ELF concentration 1.8 ± 0.7 µg/mL 0.9 ± 0.4 µg/mL Not significant
Hepatic metabolism Primarily via liver Hepatic clearance stable No significant difference in hepatic impairment

Key Findings :

  • Plasma Levels : this compound exhibits lower plasma concentrations than rifapentine at all time points, but its levels decline more slowly, supporting extended antimicrobial activity .
  • ELF Penetration : Both compounds achieve comparable ELF concentrations, critical for targeting pulmonary TB .
  • Hepatic Stability : Unlike rifapentine, this compound’s pharmacokinetics remain consistent in patients with hepatic impairment, suggesting a reduced risk of toxicity in this population .

Pharmacodynamic Comparison with Rifapentine

  • Mechanism of Action : Both compounds inhibit bacterial DNA-dependent RNA polymerase, but this compound has a slightly reduced binding affinity compared to rifapentine .
  • Bactericidal Activity : In murine TB models, this compound contributes ~30% of the total bactericidal activity of rifapentine, underscoring its role in combination therapies .
  • Drug Interactions: Rifapentine induces cytochrome P450 enzymes, increasing the metabolism of co-administered drugs. Limited data exist for this compound, but it is hypothesized to have a weaker enzyme-inducing effect .

Biological Activity

25-Desacetylrifapentine (25-DARPT) is a microbiologically active metabolite of rifapentine, an antibiotic used primarily in the treatment of tuberculosis (TB). This compound has garnered attention due to its significant biological activity against Mycobacterium tuberculosis, the causative agent of TB. Understanding the pharmacokinetics, efficacy, and overall biological activity of 25-DARPT is essential for optimizing treatment regimens and improving patient outcomes.

Pharmacokinetics

25-DARPT is formed from rifapentine through hydrolysis by esterases. Both compounds account for the majority of the drug's pharmacological effects, with rifapentine contributing approximately 62% and 25-DARPT approximately 38% to the clinical activity against M. tuberculosis .

Key Pharmacokinetic Parameters

The pharmacokinetics of 25-DARPT has been characterized in various studies. The following table summarizes key pharmacokinetic parameters:

ParameterValue
Elimination Half-Life13-17 hours
Protein Binding93% in healthy volunteers
Mean AUC (Adults)551 µg*h/mL
Mean AUC (Children)720 µg*h/mL
Cmax (Children)884 µg*h/mL

Biological Activity Against Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values for 25-DARPT against susceptible strains of M. tuberculosis range from 0.125 to 0.25 μg/mL . This indicates that 25-DARPT retains significant antibacterial activity, making it a crucial component in TB treatment protocols.

Comparative Efficacy

In a comparative study, the bactericidal effects of rifapentine and its metabolite were evaluated. The results indicated that both compounds exhibit potent activity against drug-susceptible M. tuberculosis isolates, with similar MIC values, suggesting that the metabolite maintains substantial efficacy .

Clinical Implications

The clinical implications of 25-DARPT are particularly relevant in the context of TB treatment regimens. Its pharmacokinetic profile suggests that it can be effectively utilized in combination therapies, particularly with isoniazid, without significant alterations in drug levels when co-administered .

Case Studies

Several clinical trials have investigated the role of 25-DARPT in TB therapy:

  • Trial NCT00023387 : This study focused on the intensive pharmacokinetics of rifapentine and its metabolite in patients undergoing treatment for TB. Results indicated that dosing adjustments based on patient demographics could optimize therapeutic outcomes.
  • Study on Pediatric Populations : A study observed that children exhibited higher AUC values for both rifapentine and 25-DARPT compared to adults when administered standard doses, highlighting the need for age-specific dosing strategies .

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying 25-Desacetylrifapentine in biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification. Key validation parameters include sensitivity (limit of detection ≤10 ng/mL), linearity (R² ≥0.99), and recovery rates (85–115%) in plasma and tissue homogenates. Ensure calibration curves are prepared in triplicate using isotopically labeled internal standards to minimize matrix effects . For reproducibility, follow the "Materials and Methods" guidelines, including detailed descriptions of column specifications, mobile phase gradients, and sample preparation protocols .

Q. How should researchers design in vitro studies to evaluate the stability of this compound under physiological conditions?

  • Methodological Answer : Use simulated physiological buffers (e.g., PBS at pH 7.4, human serum) and incubate this compound at 37°C. Collect time-point samples (0, 1, 4, 8, 24 hours) and quantify degradation products via LC-MS. Include negative controls (e.g., compound-free matrices) and triplicate runs to account for batch variability. For robust results, validate stability thresholds using accelerated degradation studies (e.g., 40°C) as per ICH Q1A guidelines .

Q. What validated protocols exist for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer : Follow stepwise acetylation inhibition protocols using rifapentine as a precursor. Characterize the compound via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity (>98%) should be confirmed using HPLC with photodiode array detection (λ = 254 nm). Document synthetic yields, solvent systems, and crystallization conditions in supplemental materials for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different model systems (e.g., hepatic vs. intestinal microsomes)?

  • Methodological Answer : Conduct comparative kinetic studies using recombinant CYP isoforms (e.g., CYP3A4, CYP2C8) to identify enzyme-specific clearance mechanisms. Pair this with in silico docking simulations to assess binding affinities. For conflicting in vivo data, perform cross-species pharmacokinetic studies in murine and primate models, integrating physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific variables .

Q. What advanced computational approaches are suitable for predicting the binding affinities of this compound with target enzymes (e.g., bacterial RNA polymerase)?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations can predict binding modes and ΔG values. Validate predictions with surface plasmon resonance (SPR) assays to measure real-time kinetics (ka, kd). Use PyMOL for visualizing ligand-protein interactions and prioritize residues with RMSD values <2.0 Å .

Q. What methodological considerations are critical when integrating transcriptomic and proteomic data to study this compound's effects on bacterial persistence?

  • Methodological Answer : Apply multi-omics integration tools (e.g., XCMS Online, MetaboAnalyst) to align RNA-seq and LC-MS/MS datasets. Normalize data using variance-stabilizing transformations and perform pathway enrichment analysis (KEGG, GO) to identify concordant dysregulated pathways. Address batch effects with ComBat or surrogate variable analysis (SVA). Use STRING-db to map protein-protein interaction networks .

Q. Methodological Best Practices

  • Data Presentation : Avoid redundancy between text and tables; use supplementary files for raw datasets or extended chromatograms .
  • Reproducibility : Provide detailed instrument settings (e.g., MS ionization voltage, collision energies) and deposit protocols in repositories like protocols.io .
  • Contradiction Analysis : Apply Bland-Altman plots or Deming regression to assess inter-study variability in pharmacokinetic parameters .

Properties

CAS No.

79039-56-8

Molecular Formula

C45H62N4O11

Molecular Weight

835.0 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22+/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1

InChI Key

LPUNEQQTZOWCNO-WHXRYXKQSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

25-Desacetylrifapentine;  L-14583;  L 14583;  L14583; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.